molecular formula C9H12ClNO B3114483 (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol CAS No. 201863-99-2

(2R)-2-amino-3-(4-chlorophenyl)propan-1-ol

Cat. No.: B3114483
CAS No.: 201863-99-2
M. Wt: 185.65 g/mol
InChI Key: RPHQMRWKOPBZQY-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-amino-3-(4-chlorophenyl)propan-1-ol is a chiral compound with significant applications in pharmaceutical and chemical research. It is characterized by the presence of an amino group, a hydroxyl group, and a chlorinated aromatic ring, making it a versatile intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol typically involves the following steps:

    Starting Material: The synthesis often begins with 4-chlorobenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride.

    Amination: The resulting alcohol undergoes amination using ammonia or an amine source under catalytic hydrogenation conditions to introduce the amino group.

    Chirality Induction: The chiral center is introduced using chiral catalysts or chiral auxiliaries to ensure the desired (2R) configuration.

Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation and chiral resolution techniques to achieve high yields and enantiomeric purity.

Types of Reactions:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide.

    Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom on the aromatic ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether.

    Substitution: Sodium amide in liquid ammonia.

Major Products:

    Oxidation: (2R)-2-amino-3-(4-chlorophenyl)propan-1-one.

    Reduction: (2R)-2-amino-3-(4-chlorophenyl)propan-1-amine.

    Substitution: (2R)-2-amino-3-(4-aminophenyl)propan-1-ol.

Scientific Research Applications

(2R)-2-amino-3-(4-chlorophenyl)propan-1-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol involves its interaction with specific molecular targets such as enzymes or receptors. The amino and hydroxyl groups facilitate binding to active sites, while the chlorinated aromatic ring enhances hydrophobic interactions. These interactions can modulate biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

  • (2S)-2-amino-3-(4-chlorophenyl)propan-1-ol
  • (2R)-2-amino-3-(4-fluorophenyl)propan-1-ol
  • (2R)-2-amino-3-(4-bromophenyl)propan-1-ol

Comparison:

    Chirality: The (2R) configuration distinguishes it from its (2S) enantiomer, which may have different biological activities.

    Substituents: The presence of a chlorine atom on the aromatic ring differentiates it from compounds with other halogens, affecting its reactivity and interactions.

    Uniqueness: The specific combination of amino, hydroxyl, and chlorinated aromatic groups makes (2R)-2-amino-3-(4-chlorophenyl)propan-1-ol a unique and valuable compound in research and industry.

Properties

IUPAC Name

(2R)-2-amino-3-(4-chlorophenyl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c10-8-3-1-7(2-4-8)5-9(11)6-12/h1-4,9,12H,5-6,11H2/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPHQMRWKOPBZQY-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CO)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@H](CO)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401290294
Record name (βR)-β-Amino-4-chlorobenzenepropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401290294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201863-99-2
Record name (βR)-β-Amino-4-chlorobenzenepropanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=201863-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (βR)-β-Amino-4-chlorobenzenepropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401290294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R)-2-amino-3-(4-chlorophenyl)propan-1-ol
Reactant of Route 2
(2R)-2-amino-3-(4-chlorophenyl)propan-1-ol
Reactant of Route 3
(2R)-2-amino-3-(4-chlorophenyl)propan-1-ol
Reactant of Route 4
(2R)-2-amino-3-(4-chlorophenyl)propan-1-ol
Reactant of Route 5
(2R)-2-amino-3-(4-chlorophenyl)propan-1-ol
Reactant of Route 6
(2R)-2-amino-3-(4-chlorophenyl)propan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.